molecular formula C21H14N4O7S B2940833 N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 450336-62-6

N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2940833
CAS No.: 450336-62-6
M. Wt: 466.42
InChI Key: YNRFUCRMGPULHV-UHFFFAOYSA-N
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Description

N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a sulfone group (5,5-dioxido) and substituted with a 4-nitrophenyl moiety. The carboxamide linkage connects this core to a coumarin-derived 2-oxo-2H-chromene moiety. Its molecular formula is C₂₂H₁₅N₃O₆S, with a molecular weight of 449.44 g/mol. Structural elucidation of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP-III for graphical representation .

Properties

IUPAC Name

N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O7S/c26-20(15-9-12-3-1-2-4-18(12)32-21(15)27)22-19-16-10-33(30,31)11-17(16)23-24(19)13-5-7-14(8-6-13)25(28)29/h1-9H,10-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRFUCRMGPULHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core , a nitrophenyl group , and a chromene moiety . Its molecular formula is C19H15N5O7SC_{19}H_{15}N_{5}O_{7}S with a molecular weight of approximately 457.4 g/mol. The unique structural characteristics contribute to its potential therapeutic applications.

PropertyValue
Molecular FormulaC19H15N5O7S
Molecular Weight457.4 g/mol
IUPAC NameThis compound

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The presence of nitro groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant potential.
  • Anti-inflammatory Effects : Studies have shown that derivatives of thieno[3,4-c]pyrazole can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial and fungal strains, indicating its potential as an antimicrobial agent.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of thieno[3,4-c]pyrazole derivatives, this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like ciprofloxacin and ketoconazole .

Anti-inflammatory Effects

Another study utilized molecular docking techniques to analyze the interaction of this compound with COX enzymes. The results indicated that it could serve as a selective COX inhibitor, potentially useful in treating conditions such as arthritis and other inflammatory disorders .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is essential.

CompoundKey FeaturesBiological Activity
Compound AContains a trifluoromethyl groupModerate antibacterial activity
Compound BLacks nitro groupLow anti-inflammatory effects
N-(2-(4-nitrophenyl)-...)Nitro and amide groups presentHigh antioxidant and antimicrobial activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of thieno-pyrazole-carboxamide derivatives. Key structural analogues include:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound C₂₂H₁₅N₃O₆S 4-nitrophenyl, sulfone, coumarin-carboxamide Nitro, sulfone, lactone 449.44
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide C₂₂H₁₉ClN₄O₂S 4-chlorophenyl, pyrrolidine-carboxamide Chloro, ketone, amide 438.90

Key Differences:

Substituent Effects: The nitro group in the target compound enhances electron-withdrawing properties compared to the chloro group in the analogue . This difference may alter binding affinities in biological targets (e.g., enzymes or receptors).

Carboxamide Linkage :

  • The target compound’s coumarin-carboxamide moiety introduces a rigid, planar structure due to the fused aromatic system, whereas the analogue’s pyrrolidine-carboxamide offers conformational flexibility . This could impact pharmacokinetic properties like membrane permeability.

Crystallographic and Computational Studies

  • The target compound’s structure determination would rely on SHELX for refining crystallographic data and ORTEP-III for 3D visualization .
  • Computational modeling (e.g., DFT or molecular docking) could predict interactions between the nitro group and biological targets, leveraging its electron-deficient nature.

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